A Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: Properties, Synthesis, and Applications in Drug Development
A Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of pharmacologically active molecules, with a specific focus on the COX-2 inhibitor Celecoxib.
Core Properties
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, with the CAS Number 367-65-7 , is a substituted aromatic diamine. Its trifluoromethyl groups significantly influence its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 367-65-7 | [1] |
| Molecular Formula | C₈H₆F₆N₂ | [1] |
| Molecular Weight | 244.14 g/mol | [1] |
| Melting Point | 44-49 °C | |
| Appearance | Solid | |
| Solubility | Insoluble in water |
Spectral Data
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¹H NMR: Spectral data for related compounds like N-phenyl-4-(trifluoromethyl)aniline show characteristic shifts for aromatic protons.[2] For 3,5-Bis(trifluoromethyl)bromobenzene, proton signals appear around δ 7.5-8.0 ppm.[3]
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¹³C NMR: The carbon spectra of trifluoromethylated benzene derivatives exhibit characteristic quartets for the trifluoromethyl group and downfield shifts for the carbons attached to them.[4]
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IR Spectroscopy: The infrared spectrum of related aromatic amines would show characteristic N-H stretching vibrations. For example, the IR spectrum of 3,5-bis(Trifluoromethyl)diphenylamine shows distinct peaks.[5]
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Mass Spectrometry: The mass spectrum of related trifluoromethylated compounds, such as 1,3,5-Tris(trifluoromethyl)benzene, shows a prominent molecular ion peak.[6]
Synthesis of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
A plausible synthetic route for 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene involves a two-step process starting from 1-fluoro-2-nitro-3,5-bis(trifluoromethyl)benzene. This method is adapted from the synthesis of a structurally related compound, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[7]
Experimental Protocol
Step 1: Synthesis of N-benzyl-2-nitro-3,5-bis(trifluoromethyl)aniline
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Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-2-nitro-3,5-bis(trifluoromethyl)benzene (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add benzylamine (1.1 equivalents) and potassium carbonate (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene
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Reaction Setup: Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
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Final Product: Concentrate the filtrate under reduced pressure to obtain 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene.
Application in Drug Development: Synthesis of Celecoxib
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is a key precursor for the synthesis of various pharmacologically active compounds. A prominent example is its utility in the synthesis of Celecoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).
The synthesis of Celecoxib involves the condensation of a substituted phenylhydrazine with a β-diketone.[8][9] While the direct precursor to Celecoxib is 4-hydrazinobenzenesulfonamide, the synthesis of analogs and related COX-2 inhibitors can utilize diamino compounds like 3,5-bis(trifluoromethyl)-1,2-diaminobenzene to introduce the trifluoromethylphenyl moiety, which can enhance drug efficacy and pharmacokinetic properties.
COX-2 Signaling Pathway and Inhibition by Celecoxib
Inflammatory stimuli lead to the release of arachidonic acid, which is converted by the COX-2 enzyme into prostaglandins.[10] These prostaglandins are key mediators of inflammation and pain. Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation and pain.[10][11]
Experimental Workflow for Celecoxib Synthesis
Safety and Handling
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles. The synthesis of COX-2 inhibitors like Celecoxib highlights the importance of such fluorinated intermediates in modern drug discovery.
References
- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]
- 2. rsc.org [rsc.org]
- 3. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 1H NMR [m.chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]
- 7. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 8. zenodo.org [zenodo.org]
- 9. nbinno.com [nbinno.com]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
